N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
CAS No.: 1005975-58-5
Cat. No.: VC6625911
Molecular Formula: C21H23N7O
Molecular Weight: 389.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005975-58-5 |
|---|---|
| Molecular Formula | C21H23N7O |
| Molecular Weight | 389.463 |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide |
| Standard InChI | InChI=1S/C21H23N7O/c1-5-6-19(29)25-18-10-15(4)26-28(18)21-16-11-24-27(20(16)22-12-23-21)17-8-7-13(2)9-14(17)3/h7-12H,5-6H2,1-4H3,(H,25,29) |
| Standard InChI Key | LMHCHOOHTHIEJT-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C)C |
Introduction
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core structure, which is known for its potential biological activities. This compound is typically synthesized through multi-step reactions involving pyrazole derivatives. Despite the lack of specific information on this exact compound in the provided search results, compounds with similar structures have been studied extensively for their pharmacological properties.
Synthesis
The synthesis of such compounds usually involves starting from readily available pyrazole derivatives and proceeding through several chemical transformations. These reactions require precise control over conditions to achieve high purity and yield. Common steps include condensation reactions and the use of various reagents to introduce functional groups necessary for the final structure.
Biological Activities
Compounds with similar structures have shown promising biological activities, particularly in the fields of anticancer and antiproliferative research. For example, derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated significant antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Biological Activity | Description |
|---|---|
| Antiproliferative Effects | Inhibition of cell proliferation in cancer cell lines (e.g., MCF-7, K562) |
| Apoptosis Induction | Activation of apoptotic pathways through caspase activation and PARP cleavage |
| Kinase Inhibition | Inhibition of key kinases involved in cell proliferation pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume